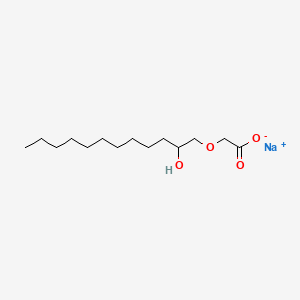

Sodium lauryl glycol carboxylate

Description

Properties

CAS No. |

119793-28-1 |

|---|---|

Molecular Formula |

C14H27NaO4 |

Molecular Weight |

282.35 g/mol |

IUPAC Name |

sodium;2-(2-hydroxydodecoxy)acetate |

InChI |

InChI=1S/C14H28O4.Na/c1-2-3-4-5-6-7-8-9-10-13(15)11-18-12-14(16)17;/h13,15H,2-12H2,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

UIGBPGNEWMRLGK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC(COCC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Contextualization Within Anionic Surfactant Chemistry

Sodium lauryl glycol carboxylate is classified as an anionic surfactant. cosmacon.de Anionic surfactants are molecules that possess a negatively charged headgroup, which is hydrophilic (water-attracting), and a long hydrocarbon tail, which is hydrophobic (water-repelling). This dual nature allows them to reduce the surface tension between liquids or between a liquid and a solid. wikipedia.org

The chemical structure of this compound features a carboxylate group (-COO⁻) as its anionic headgroup. ontosight.ai This distinguishes it from other common anionic surfactants like sulfates (e.g., sodium lauryl sulfate) and sulfonates. The presence of the carboxylate group, combined with a glycol ether linkage, imparts specific properties to the molecule. cosmacon.desanyo-chemical-solutions.com

Within the broader category of anionic surfactants, carboxylates are noted for their behavior in solution and their interactions at interfaces. wikipedia.org The inclusion of an ether linkage, as seen in this compound, further modifies its properties, influencing its solubility and interaction with other components in a formulation. sanyo-chemical-solutions.com

Evolution of Carboxylate Surfactants in Scientific Inquiry

The scientific investigation of surfactants has a long history, with early studies focusing on simple soap molecules, which are metal salts of fatty acids (a type of carboxylate). wikipedia.org Over time, research expanded to include synthetic surfactants with varied molecular architectures to achieve specific performance characteristics.

The development of ether carboxylates, a sub-class to which sodium lauryl glycol carboxylate belongs, represented a significant advancement. These surfactants, such as polyoxyethylene alkyl ether carboxylates, were found to offer advantages like improved mildness and stability in hard water compared to traditional soaps. sanyo-chemical-solutions.com

Recent research has explored more complex carboxylate structures, including dimeric or "gemini" surfactants, which consist of two amphiphilic moieties linked by a spacer. tandfonline.com Studies have also focused on large-hydrophobe alkoxy carboxylate surfactants for specialized applications like enhanced oil recovery, highlighting their stability under harsh conditions. researchgate.net The ongoing evolution in this field is driven by the pursuit of surfactants with enhanced performance, greater biodegradability, and tailored properties for specific applications. acs.orgdatainsightsmarket.com

Significance of Sodium Lauryl Glycol Carboxylate in Contemporary Chemical Research

Anionic Character and Hydrophobic Chain Length Influence

This compound is classified as an anionic surfactant. cosmacon.de Its structure consists of a hydrophobic lauryl (dodecyl) alkyl chain and a hydrophilic head group. cosmacon.deontosight.ai The head group contains a weakly anionic carboxylate (COO-) moiety and an ether linkage. rsc.orgatamankimya.com This combination of a nonionic-like polyoxyethylene block and a weakly ionic carboxylic acid termination imparts unique properties to the surfactant. nih.gov

The hydrophobic chain length significantly influences the surfactant's properties. A longer hydrocarbon chain generally leads to increased hydrophobicity. nih.gov This increased hydrophobicity can affect the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. For many surfactants, a longer alkyl chain results in a lower CMC, indicating a greater tendency to form micelles. researchgate.net The length of the alkyl chain also plays a role in the adsorption of the surfactant at interfaces, with longer chains generally leading to a displacement of the adsorption isotherm to lower concentrations. nih.gov

Conformational Analysis in Aqueous and Non-Aqueous Systems

The conformation of this compound molecules in solution is dictated by the interactions between its hydrophobic and hydrophilic parts with the surrounding solvent molecules.

Aqueous Systems

In aqueous solutions, the amphiphilic nature of this compound drives its conformational behavior. The hydrophobic lauryl tail seeks to minimize its contact with water, while the hydrophilic head group readily interacts with water molecules. This leads to the formation of micelles above the CMC. researchgate.net In these micelles, the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a shell that is in contact with the surrounding water. mdpi.com The presence of ethylene (B1197577) oxide (EO) units in the headgroup can influence micellar properties. Unlike some nonionic surfactants, for certain alkyl ether carboxylates, a longer oxyethylene chain can lead to a lower CMC. researchgate.net

The conformation within the micellar structure is dynamic. The alkyl chains in the core are in a liquid-like state, while the hydrophilic head groups are more solvated and mobile at the micelle-water interface. The presence of the ether linkage and the carboxylate group in the headgroup allows for specific interactions, such as hydrogen bonding, which can influence the packing and stability of the micelles. researchgate.net

Non-Aqueous Systems

In non-aqueous, non-polar solvents, the conformation of this compound is inverted compared to its aqueous behavior. The polar head groups will seek to minimize contact with the non-polar solvent, leading to the formation of reverse micelles. In this arrangement, the hydrophilic head groups form the core of the micelle, potentially encapsulating any water molecules present, while the hydrophobic lauryl chains extend into the non-polar solvent. iitkgp.ac.in

The solubility and conformational behavior in non-aqueous systems are also influenced by the length of the ethylene oxide chain. An increase in the number of EO chains can decrease the surfactant's solubility in some non-aqueous media, such as siloxane. researchgate.net The interactions between the surfactant and the solvent, as well as intermolecular interactions between surfactant molecules, will determine the specific conformation and aggregation behavior in different non-aqueous environments.

Intermolecular Interactions and Self-Assembly Characteristics

The self-assembly of this compound into micelles and other aggregates is a result of a balance of intermolecular forces. These include:

Hydrophobic Interactions: This is the primary driving force for self-assembly in aqueous solutions. The tendency of the hydrophobic tails to avoid contact with water leads to their aggregation. mdpi.com

Electrostatic Interactions: The anionic carboxylate groups on the surface of the micelles lead to electrostatic repulsion between the head groups. This repulsion counteracts the hydrophobic forces and influences the size and shape of the micelles. The presence of counterions (like sodium) in the solution can screen these repulsive forces, affecting micellar properties. rsc.org

Hydrogen Bonding: The ether and carboxylate groups in the headgroup can participate in hydrogen bonding with water molecules and with each other. researchgate.net These interactions contribute to the stability of the self-assembled structures.

Van der Waals Forces: These attractive forces exist between the alkyl chains in the micellar core, contributing to the stability of the aggregate.

The interplay of these forces determines the critical micelle concentration (CMC), as well as the size, shape, and stability of the resulting self-assembled structures. For instance, studies on similar ether carboxylate surfactants have shown that with increasing concentration, they can form different liquid crystalline phases, such as hexagonal and lamellar structures. researchgate.net Research on surfactants with similar structures also indicates that intramolecular and intermolecular ion-dipole interactions can play a significant role in their self-aggregation behavior. researchgate.net

Interactive Data Table: Physicochemical Properties of Related Surfactants

The following table provides data on the critical micelle concentration (CMC) of various surfactants, illustrating the influence of structure on self-assembly.

| Surfactant | Structure | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (B86663) (SDS) | C12H25OSO3Na | 8.2 | researchgate.net |

| Sodium Lauryl Ether Sulfate (SLES, x=1) | C12H25(OCH2CH2)OSO3Na | 0.80 | researchgate.net |

| Sodium Lauryl Ether Sulfate (SLES, x=2) | C12H25(OCH2CH2)2OSO3Na | 0.80 | researchgate.net |

| Sodium Lauryl Ether Sulfate (SLES, x=3) | C12H25(OCH2CH2)3OSO3Na | 0.80 | researchgate.net |

Advanced Mechanistic Investigations of Surfactant Action

Surface Activity and Interfacial Phenomena of Sodium Lauryl Glycol Carboxylate

The effectiveness of a surfactant is often characterized by its ability to lower surface tension and its behavior at various concentrations in a solution. ugr.es The presence of the carboxylate group, combined with the lauryl chain, allows for effective cleaning and foaming mechanisms. cosmacon.de

In aqueous solutions, surfactant monomers self-assemble into colloidal-sized aggregates known as micelles once a specific concentration is reached; this threshold is the critical micelle concentration (CMC). nih.gov This aggregation is a spontaneous process driven by the need to minimize the contact between the hydrophobic tails and water molecules. iptsalipur.orgjsirjournal.com Below the CMC, the surfactant exists primarily as individual monomers, and the surface tension of the solution decreases with increasing surfactant concentration. acs.org Above the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than populating the interface. cern.ch

The CMC is a fundamental parameter that correlates with a surfactant's performance, including its detergency and interfacial tension reduction capabilities. acs.org For ionic surfactants like this compound, the CMC can be determined experimentally using various methods that detect the sharp change in a solution's physical properties at the point of micelle formation. nih.gov

Methods for CMC Determination and Influencing Factors

| Method | Principle | Influencing Factors | Citation |

|---|---|---|---|

| Tensiometry | Measures the surface tension of the solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus. | Temperature, Purity of Surfactant, Presence of Electrolytes | researchgate.netnih.gov |

| Conductivity | Measures the electrical conductivity of the solution. The CMC is indicated by a distinct change in the slope of conductivity versus concentration, as the mobility of ions changes upon aggregation into micelles. | Temperature, Presence of other ions (electrolytes) | researchgate.netnih.gov |

| Gibbs Adsorption Isotherm | While not a direct measurement method for CMC, this equation is used to calculate the maximum surface excess concentration (Γmax) and the area occupied by each molecule (A) at the interface from surface tension data below the CMC. | Temperature, Concentration, Surface Tension | sanyo-chemical-solutions.com |

The Gibbs' adsorption isotherm provides insight into the packing of the surfactant molecules at the interface:

Γmax = (-dγ/dlnC)max / RT sanyo-chemical-solutions.com

A = 1 / (N * Γmax) sanyo-chemical-solutions.com

Where γ is the surface tension, C is the surfactant concentration, R is the gas constant, T is the absolute temperature, and N is the Avogadro number. sanyo-chemical-solutions.com The presence of electrolytes in a solution of an ionic surfactant generally lowers the CMC value. jsirjournal.com

Wetting is a critical interfacial phenomenon where a liquid spreads over a solid surface, a process largely governed by the liquid's surface tension and the intermolecular interactions between the liquid, solid, and surrounding gas. acs.org Surfactants like this compound enhance wetting by adsorbing at the solid-liquid and liquid-air interfaces, which lowers the interfacial tension and the contact angle of the liquid on the solid substrate. acs.org

The dynamic process of wetting is particularly important in applications involving rapid surface coverage. acs.org When a droplet of a surfactant solution impacts a solid surface, its ability to spread is influenced by factors such as its concentration and the structure of the surfactant molecules. acs.org The addition of anionic surfactants generally promotes the spreading and wetting behavior of droplets. acs.org For instance, studies on similar anionic surfactants show that as concentration increases towards the CMC, surface tension decreases, leading to a larger spreading coefficient and more effective wetting. acs.org

The interaction between the surfactant and the solid surface is dictated by the nature of the surfactant's head and tail groups. acs.org Adsorption at the solid-liquid interface can create a more hydrophilic surface, facilitating the spreading of the aqueous solution. The kinetics of this adsorption process is crucial; in applications like spraying, the surfactant must adsorb rapidly to the newly created interface to be effective. acs.org

Foaming Properties and Mechanisms of Foam Stabilization

This compound is characterized by its excellent and rapid foaming properties, producing a fine and rich foam. cosmacon.desanyo-chemical.co.jp Foam is a dispersion of a gas in a liquid, and its generation relies on the surfactant's ability to reduce the surface tension of the liquid, allowing for the formation of stable gas bubbles. acs.org

Once gas introduction stops, the foam begins to collapse due to two primary mechanisms: liquid drainage from the thin films (lamellae) between bubbles and gas diffusion from smaller bubbles to larger ones (coarsening). acs.orgresearchgate.net The rate of collapse is a measure of foam stability.

Illustrative Foam Kinetics Measurement

| Time Point | Event | Observation | Citation |

|---|---|---|---|

| t=0 | Gas purging begins | Foam height starts to increase, indicating foam generation. | acs.org |

| t=max | Gas purging stops | Foam reaches maximum height. | acs.org |

The stability of the foam produced by this compound is considered good, contributing to its utility in cleansing products. sanyo-chemical.co.jpbuychemjapan.com

The stability of a foam is fundamentally linked to the properties of the surfactant film at the air-liquid interface. acs.org When surfactant molecules adsorb at this interface, they create a film that resists rupture. researchgate.net The elasticity of this film, often referred to as the Gibbs-Marangoni effect, is a key stabilizing factor. If a foam film is stretched, the local surfactant concentration decreases, causing the surface tension to rise. This gradient in surface tension induces a flow of liquid back to the thinned area, healing the film and preventing collapse.

The interfacial dilational modulus, a measure of the film's response to expansion or compression, is directly related to foam stability. mdpi.com A higher modulus often indicates a more elastic and stable film. The molecular structure of the surfactant and its interactions with other components, such as polymers, can enhance film stability. For example, polymers can increase the viscosity of the liquid phase and form a network with surfactant molecules at the interface, further strengthening the film and inhibiting drainage. researchgate.net

Emulsification Efficacy and Emulsion System Stabilization

This compound and related ether carboxylates are recognized for their good emulsification properties. researchgate.net An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W). google.com Surfactants act as emulsifying agents by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the droplets of the dispersed phase, which prevents them from coalescing. lesielle.com

This surfactant is effective in formulating and stabilizing emulsion systems. researchgate.net For instance, a combination of sodium lauryl glucoside carboxylate and lauryl glucoside, along with other components, has been used to create stable, fast-inverted oil-in-water (O/W) emulsions. researchgate.net The ability of these surfactants to form a stable interfacial film is essential for the long-term stability of the emulsion. researchgate.netyok.gov.tr In some systems, emulsifiers form a lamellar gel phase structure that entraps the dispersed oil droplets, significantly enhancing the stability of the final product. yok.gov.tr The efficacy of this compound as an emulsifier makes it a valuable component in products like shampoos and lotions that are often formulated as O/W emulsions. pk.edu.pl

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium laureth sulfate (B86663) (SLES) |

| Sodium lauryl sulfate (SLS) |

| Sodium dodecyl sulfonate (SDDS) |

| Sodium dodecyl benzene (B151609) sulfonate (SDBS) |

| Lauryl glucoside |

| Sodium lauryl glucoside carboxylate |

| Sodium polyoxyethylene lauryl ether carboxylate |

| Sodium laureth-11-carboxylate |

| Polyglyceryl-2 dipolyhydroxystearate |

| Sodium polyacrylate |

| Polyvinyl alcohol (PVA) |

| Cetyltrimethylammonium bromide (CTAB) |

| Tween 80 |

| Sodium chloride |

| Water |

| Oil |

Interfacial Tension Reduction in Oil-Water Systems

This compound is an anionic surfactant, a class of molecules renowned for their ability to modify the interface between two immiscible liquids, such as oil and water. This capability stems from its amphiphilic molecular structure, which contains both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) component. The hydrophobic part is the lauryl alkyl chain, while the hydrophilic portion is the negatively charged carboxylate group combined with the glycol ether linkage.

When introduced into an oil-water system, molecules of this compound spontaneously migrate to the interface. They orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic carboxylate heads remaining in the aqueous phase. This arrangement disrupts the strong cohesive hydrogen bonding network between water molecules at the interface. By positioning themselves between the oil and water molecules, the surfactant effectively lowers the energy required to create and maintain the interface, a phenomenon measured as a reduction in interfacial tension (IFT). jeeng.netmdpi.com

The reduction in IFT is a concentration-dependent process. As more surfactant is added, the interface becomes more populated with surfactant molecules, leading to a greater disruption of interfacial forces and a more significant drop in IFT. mdpi.comresearchgate.net This continues until the interface is saturated and micelles begin to form in the bulk aqueous phase, a point known as the critical micelle concentration (CMC). acs.orgcosmeticsbusiness.com Beyond the CMC, the IFT remains at a constant, low value. mdpi.com The efficiency of a surfactant in reducing IFT is a critical indicator of its performance in emulsification and cleaning applications. researchgate.netnih.gov

The table below provides representative data illustrating the effect of an anionic surfactant concentration on the interfacial tension between a typical oil phase and an aqueous phase.

Representative Interfacial Tension of an Anionic Surfactant in an Oil-Water System

| Surfactant Concentration (moles/L) | Interfacial Tension (mN/m) |

|---|---|

| 0 (No Surfactant) | 52.0 |

| 1.0 x 10⁻⁵ | 40.5 |

| 5.0 x 10⁻⁵ | 28.2 |

| 1.0 x 10⁻⁴ | 15.1 |

| 5.0 x 10⁻⁴ (Approx. CMC) | 8.5 |

| 1.0 x 10⁻³ | 8.4 |

Note: This table presents illustrative data typical for an anionic surfactant to demonstrate the principle of IFT reduction. Specific values for this compound may vary based on conditions such as temperature, pH, oil type, and salinity.

Mechanisms of Emulsion Droplet Coalescence Inhibition

The primary role of this compound in an emulsion is to provide stability by preventing the dispersed oil droplets from coalescing, or merging, into larger drops, which would ultimately lead to phase separation. This stabilization is achieved through a combination of mechanisms that create repulsive forces and a physical barrier between droplets.

A key mechanism is the formation of an electrostatic barrier. jeeng.netacs.org As an anionic surfactant, this compound adsorbs onto the surface of the oil droplets, with its negatively charged carboxylate head groups oriented towards the continuous water phase. This imparts a net negative electrical charge to the surface of each oil droplet. When two similarly charged droplets approach each other, they experience strong electrostatic repulsion, which prevents them from making direct contact and coalescing. scispace.commdpi.comnih.gov This repulsive force is a dominant factor in the stabilization of oil-in-water emulsions by ionic surfactants.

In addition to electrostatic repulsion, the adsorbed surfactant layer forms a protective interfacial film around the droplets. scispace.com This film acts as a mechanical and steric barrier. The physical presence of the packed surfactant molecules, with their associated water of hydration, hinders the close approach of droplets. This steric hindrance complements the electrostatic repulsion, further enhancing the stability of the emulsion. jeeng.net The combination of these forces creates a robust energy barrier that effectively inhibits droplet flocculation and coalescence, ensuring the long-term integrity of the emulsion. scispace.comnih.gov

Interaction with Biological Systems: Mechanistic Research and Biocompatibility Assessment Methodologies

Research on Protein-Surfactant Interactions

The interaction between surfactants and proteins is a critical area of study, as these interactions can lead to changes in protein structure and function.

The adsorption of surfactants onto protein surfaces and the subsequent conformational changes are complex phenomena. Anionic surfactants, as a class, are known to interact with proteins, potentially leading to alterations in their secondary and tertiary structures. nih.govnih.gov Studies on surfactants with similar structures, such as Sodium Lauroyl Sarcosinate, have shown that these molecules can induce changes in the secondary structure of proteins like fibroin. researchgate.net For instance, research on N-lauroyl derivatives of amino acids, which share a similar amphiphilic structure with Sodium Lauryl Glycol Carboxylate, demonstrates their interaction with bovine serum albumin (BSA), a model protein. researchgate.net

While direct studies quantifying the adsorption isotherms and specific conformational shifts for this compound are not extensively detailed in publicly available literature, the behavior of analogous anionic surfactants provides a framework for understanding these potential interactions. The carboxylate group in the surfactant's hydrophilic head is expected to interact with positively charged amino acid residues on the protein surface, while the lauryl chain can engage in hydrophobic interactions with nonpolar regions of the protein. nih.gov These interactions can disrupt the native protein structure, leading to unfolding or other conformational changes. nih.gov

The potential of a surfactant to denature proteins is a key measure of its harshness. Comparative studies of different anionic surfactants have been conducted to rank their protein denaturation capabilities. For example, a study comparing five anionic surfactants, including a sodium polyoxyethylene lauryl ether carboxylate (a related ether carboxylate), found it to exhibit the lowest denaturation of stratum corneum proteins compared to surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net

The zein (B1164903) solubilization test is a common method used to assess the protein denaturation potential of surfactants. In one study, the ether carboxylate surfactant showed lower interaction with zein, a corn protein, compared to other anionic surfactants. researchgate.net This suggests a lower irritation potential. While specific comparative data for this compound is limited, its classification as a mild surfactant suggests its protein denaturation potential is likely lower than that of harsher surfactants like SLS. cosmacon.de Research has noted that some surfactants have a "degenerative effect on the cell membranes because of its protein denaturing properties". atamanchemicals.comannmariegianni.com

Below is a comparative table illustrating the protein denaturation potential of various anionic surfactants based on available research.

| Surfactant | Protein Interaction/Denaturation Potential | Reference |

| Sodium Lauryl Sulfate (SLS) | High potential for protein denaturation and irritation. nih.gov | nih.gov |

| Sodium Laureth Sulfate (SLES) | Milder than SLS, but can still be invasive to the skin. nih.gov | nih.gov |

| Sodium Polyoxyethylene Lauryl Ether Carboxylate | Low denaturation of stratum corneum proteins. researchgate.net | researchgate.net |

| Sodium Cocoyl Isethionate | Used in mild cleansing bars to reduce protein damage. researchgate.net | researchgate.net |

Investigations of Surfactant Interactions with Biological Membranes and Lipid Systems

The interaction of surfactants with the skin's outer layer, the stratum corneum, and other biological membranes is fundamental to understanding their effects on barrier function and permeability.

The stratum corneum is a lipid-rich barrier that protects the underlying tissues. Anionic surfactants can interact with and disrupt the organized lipid lamellae of the stratum corneum, potentially compromising its barrier function. nih.govresearchgate.net This interaction can lead to increased water loss from the skin and enhanced penetration of external substances. nih.gov

Studies on related anionic surfactants have shown that they can penetrate the stratum corneum and interact with both lipids and proteins. nih.govresearchgate.net For instance, research on Sodium Laureth Sulfate (SLES) demonstrated that it can be somewhat invasive and stimulatory to the skin. nih.gov However, formulations combining SLES with a sodium laureth carboxylate (AEC) and lauryl glucoside (LG) were found to be milder, causing no significant decrease in cutaneous capacitance, which is an indicator of skin hydration. nih.gov This suggests that ether carboxylate surfactants may have a less disruptive effect on the stratum corneum barrier. While direct mechanistic studies on this compound are not abundant, its characterization as a mild surfactant implies a lower potential for barrier disruption compared to more aggressive surfactants. cosmacon.de

Surfactants are often used as penetration enhancers in transdermal drug delivery systems due to their ability to disrupt the stratum corneum and increase its permeability. nih.govnih.gov The mechanism of permeability enhancement by anionic surfactants generally involves the solubilization of lipids within the stratum corneum and the disruption of the lipid bilayer's packing. nih.govnih.gov

Artificial membrane models are employed to study these permeability enhancement mechanisms in a controlled environment. google.com These models can range from simple lipid bilayers to more complex multi-lamellar systems that mimic the structure of the stratum corneum. While specific studies detailing the permeability enhancement mechanisms of this compound in such models are not widely reported, the general principles of anionic surfactant interaction apply. The surfactant monomers can insert into the lipid bilayer, increasing its fluidity and creating defects or pores, thereby facilitating the transport of molecules across the membrane. nih.gov The synergistic effects of combining different surfactants, such as an anionic surfactant with a non-ionic one, have also been investigated to optimize permeability enhancement while minimizing irritation. researchgate.net

In Vitro Cellular Model System Research in Biocompatibility Studies

In vitro cellular models are essential tools for assessing the biocompatibility of chemical compounds, providing a means to evaluate potential cytotoxicity without the use of animal testing. researchgate.net These models utilize cultured cells, such as keratinocytes or fibroblasts, to determine the effect of a substance on cell viability, proliferation, and metabolic activity.

Various in vitro assays are employed in biocompatibility studies. For instance, cytotoxicity can be assessed using the neutral red/kenacid blue (NR/KB) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. researchgate.net The hen's egg chorioallantoic membrane (HET-CAM) test is another alternative method used to evaluate the irritation potential of substances. researchgate.net

While specific in vitro biocompatibility studies focused solely on this compound are not extensively documented in the reviewed literature, the methodologies are well-established for surfactants in general. For example, the cytotoxicity of various surfactants has been evaluated on cell lines like Caco-2 and primary cultured porcine brain endothelial cells. mdpi.com Furthermore, studies on related compounds like sodium lauroyl lactylate have used techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D) and electrochemical impedance spectroscopy (EIS) to investigate membrane-disruptive properties on supported lipid bilayers. nih.gov Such approaches provide molecular-level insights into the biocompatibility of surfactants. The development of 3D in vitro models, such as reconstructed human epidermis, offers an even more physiologically relevant platform for assessing the skin compatibility of cosmetic ingredients like this compound. nih.gov

Application of Established Cell Lines for Interaction Analysis

To evaluate the biological interactions of surfactants, researchers utilize various established cell lines that model different tissues. These in vitro systems are crucial for screening ingredients and formulations for potential cytotoxicity and irritation, providing alternatives to animal testing. nih.govmattek.com The choice of cell line depends on the intended application of the product and the biological system it will contact.

For topical products, cell lines derived from skin are most relevant.

Human Keratinocytes (e.g., HaCaT): Keratinocytes are the primary cell type in the epidermis, the outermost layer of the skin. mdpi.com The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is extensively used because it closely mimics the behavior of normal human keratinocytes. mdpi.commdpi.com These cells are biological targets for surfactants that penetrate the stratum corneum. mdpi.com Studies on surfactants like Sodium Lauryl Sulfate (SLS) have used HaCaT cells to investigate mechanisms of irritation, such as the generation of reactive oxygen species (ROS) and the secretion of inflammatory mediators like Interleukin-1α (IL-1α). jst.go.jp

Fibroblasts (e.g., 3T3, L929, BJ): Fibroblasts are crucial cells in the dermis, responsible for synthesizing the extracellular matrix and collagen. Cell lines like the murine 3T3 and L929 fibroblasts, or human BJ fibroblasts, are frequently used in general cytotoxicity testing. mdpi.comnih.govnih.gov They are employed in assays like the Neutral Red Uptake (NRU) and MTT assays to determine the concentration of a substance that causes a 50% reduction in cell viability (IC50). researchgate.netpsu.edu

Corneal Cells (e.g., SIRC): For products used near the eyes, such as shampoos, cell lines derived from the cornea are employed to assess ocular irritation potential. The SIRC rabbit corneal cell line is a common model used in cytotoxicity assays like the Total Protein Content (TPC) determination to predict eye irritation. scielo.br

Three-Dimensional (3D) Human Skin Models (e.g., EpiDerm™): These models consist of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated tissue that structurally and functionally resembles the human epidermis. mattek.comepiskin.comiivs.org They provide a more physiologically relevant testing platform than monolayer cell cultures and are used to assess skin irritation and corrosion potential by measuring cell viability (e.g., via MTT assay) and the release of inflammatory markers like cytokines. nih.govmattek.com

Table 1: Established Cell Lines Used in Surfactant Interaction Analysis

| Cell Line | Type / Origin | Application in Surfactant Testing | Key Endpoints Measured |

|---|---|---|---|

| HaCaT | Immortalized Human Keratinocyte | Models the primary cells of the epidermis to assess skin irritation and cellular damage mechanisms. mdpi.commdpi.comjst.go.jp | Cell Viability, Reactive Oxygen Species (ROS) Generation, Cytokine Release (e.g., IL-1α). mdpi.comjst.go.jp |

| 3T3 | Mouse Embryo Fibroblast | Standard model for basal cytotoxicity testing of a wide range of chemicals, including surfactants. nih.govpsu.edu | Cell Viability (IC50) via MTT and NRU assays. nih.govpsu.edu |

| L929 | Mouse Fibroblast | Used in cytotoxicity evaluation, particularly in 3D culture systems, to assess material safety. nih.gov | Cell Viability via WST, Live/Dead, and Luminescence assays. nih.gov |

| SIRC | Rabbit Corneal Cells | Predicts ocular irritation potential for products used near the eyes. scielo.br | Cytotoxicity (IC50) via Total Protein Content (TPC) assay. scielo.br |

| EpiDerm™ | 3D Reconstructed Human Epidermis | Provides a physiologically relevant model for assessing skin irritation potential of raw materials and final formulations. mattek.comepiskin.comiivs.org | Tissue Viability (MTT assay), Cytokine Release (IL-1α). nih.govmattek.com |

Methodologies for Assessing Surfactant-Induced Cellular Responses

A variety of methodologies are employed to quantify the cellular responses induced by surfactants. These assays measure different endpoints, from general cell death to specific mechanistic events like protein denaturation or barrier disruption.

Cytotoxicity and Cell Viability Assays These assays are fundamental in toxicology and measure the proportion of viable cells after exposure to a test substance.

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (3-[4,5-Dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. episkin.commdpi.com It is a sensitive method used across various cell lines, including 3T3, HaCaT, and in 3D skin models. psu.edumattek.com

Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it within their lysosomes. After exposure, the amount of dye extracted from the cells correlates with the number of viable cells. nih.govresearchgate.net It is often used in parallel with the MTT assay to provide a more comprehensive cytotoxicity profile. mdpi.comresearchgate.net

Total Protein Content (TPC) Determination: This method quantifies the total protein content of cells remaining in a culture plate after exposure to a test substance. A decrease in protein content indicates cell death or detachment. It is a simple and effective assay used with cell lines like SIRC and 3T3 to predict ocular irritation. scielo.br

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage or lysis, providing a marker for cytotoxicity. researchgate.net

Protein and Lipid Interaction Assays Surfactants can cause irritation by interacting with and denaturing skin proteins (keratin) and disrupting the lipid barrier.

Zein Test: This is a widely used in vitro method to predict the irritation potential of surfactants. Zein, a corn protein similar to skin keratin, is insoluble in water. The amount of zein solubilized by a surfactant solution is proportional to its potential to denature proteins and cause irritation. cosmeticsbusiness.commaha.asianor-falk.com Milder surfactants solubilize less zein. maha.asia

Corneosurfametry (CSM): This non-invasive technique measures the interaction between surfactants and the stratum corneum by quantifying the binding of a specific dye to corneocytes that have been altered by the surfactant. epo.org

Raman Spectroscopy: This non-invasive spectroscopic technique can be used to study conformational changes in the lipids and proteins of the stratum corneum after treatment with surfactants, providing insights into the mechanism of barrier disruption. nih.gov

Transmission Electron Microscopy (TEM): TEM allows for the high-resolution visualization of ultrastructural changes in the stratum corneum, such as the disruption of the lamellar periodicity of intercellular lipids and damage to corneocyte proteins. worldscientific.com

Inflammation and Barrier Function Assessment These methods assess endpoints more directly related to the inflammatory response and skin barrier integrity.

Cytokine Release: Measuring the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), from keratinocytes or 3D skin models is a sensitive endpoint for predicting irritation. An increased release of IL-1α indicates an early inflammatory response. nih.govmattek.comjst.go.jp

Transepidermal Water Loss (TEWL): This in vivo or ex vivo measurement quantifies the amount of water that passively evaporates through the skin. An increase in TEWL indicates that the skin's barrier function has been compromised. researchgate.net

Reactive Oxygen Species (ROS) Generation: Some surfactants can induce oxidative stress in skin cells. Measuring the levels of intracellular ROS in cell lines like HaCaT can elucidate this mechanism of damage. jst.go.jp

Table 2: Methodologies for Assessing Surfactant-Induced Cellular Responses

| Methodology | Principle | Endpoint Measured |

|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells. episkin.com | Cell metabolic activity / Viability. psu.edu |

| Neutral Red Uptake (NRU) Assay | Uptake of neutral red dye into the lysosomes of viable cells. nih.gov | Cell membrane integrity / Viability. researchgate.net |

| Total Protein Content (TPC) Assay | Quantification of total cellular protein remaining after exposure. scielo.br | Overall cell number / Viability. scielo.br |

| Zein Test | Solubilization of water-insoluble corn protein (Zein) by the surfactant. cosmeticsbusiness.com | Protein denaturation potential, predicting skin/hair irritation. maha.asianor-falk.com |

| Cytokine (IL-1α) Release | Measurement of pro-inflammatory mediators released by cells. nih.gov | Early inflammatory response, predicting irritation potential. mattek.com |

| Transepidermal Water Loss (TEWL) | Measurement of water vapor flux through the skin. researchgate.net | Skin barrier integrity and damage. researchgate.net |

| Raman Spectroscopy | Analysis of molecular vibrations to detect structural changes. nih.gov | Conformational changes in stratum corneum lipids and proteins. nih.gov |

| Reactive Oxygen Species (ROS) Assay | Detection of free radicals using fluorescent probes. jst.go.jp | Level of oxidative stress induced in cells. jst.go.jp |

Analytical Chemistry and Characterization Techniques for Sodium Lauryl Glycol Carboxylate

Advanced Surface Chemistry Techniques for Performance Characterization

The primary function of sodium lauryl glycol carboxylate is to act as a surfactant, which involves its behavior at interfaces. Advanced surface chemistry techniques are used to quantify this performance.

The most critical parameter is the Critical Micelle Concentration (CMC) , which is the concentration at which surfactant molecules begin to form aggregates (micelles) in solution. ulisboa.ptgovinfo.gov Above the CMC, properties like surface tension remain relatively constant. ulisboa.pt The CMC is a key indicator of surfactant efficiency. acs.org

Surface tensiometry is the primary method used to determine the CMC. A tensiometer measures the surface tension of a series of surfactant solutions of increasing concentration. When surface tension is plotted against the logarithm of the concentration, a distinct break in the curve indicates the CMC. nih.gov Other methods like conductivity measurements can also be used, as the formation of ionic micelles leads to a change in the slope of the conductivity versus concentration plot. nih.gov

Table 3: Example Performance Characteristics for an Alkyl Ether Carboxylate Surfactant

| Parameter | Technique | Typical Value |

|---|---|---|

| Critical Micelle Concentration (CMC) | Surface Tensiometry, Conductivity | 0.3 - 1.0 g/L |

| Surface Tension at CMC (γ_cmc) | Surface Tensiometry (Du Noüy ring / Wilhelmy plate) | 28 - 35 mN/m |

Values are illustrative and depend heavily on the specific average ethoxylation number, alkyl chain length, temperature, and presence of other electrolytes.

These analytical and characterization techniques provide a comprehensive profile of this compound, ensuring its quality, confirming its structure, and quantifying its performance for use in a wide array of applications.

Tensiometry for Surface and Interfacial Tension Measurements

Tensiometry is a fundamental technique used to characterize surfactants like this compound. It measures the surface tension of a liquid (the force acting at the surface of a liquid that makes it behave like a stretched elastic membrane) and the interfacial tension between two immiscible liquids. erau.edutegewa.de These measurements are critical for determining a surfactant's efficiency and effectiveness. Common methods include the Du Noüy ring, Wilhelmy plate, and pendant drop analysis. tegewa.deresearchgate.net

By measuring surface tension at various concentrations, a key parameter known as the Critical Micelle Concentration (CMC) can be determined. kruss-scientific.comlpdlabservices.co.uk Below the CMC, surfactant molecules (unimers) arrange themselves at the air-water interface, causing a progressive decrease in surface tension as concentration increases. biolinscientific.com Once the interface is saturated, any further addition of the surfactant leads to the spontaneous formation of aggregates called micelles in the bulk of the solution. kruss-scientific.commuser-my.com At and above the CMC, the surface tension remains relatively constant. erau.edu The CMC is a measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction. kruss-scientific.com

While specific experimental data for this compound is not widely published, the table below provides representative data illustrating how surface tension typically changes with the concentration of an anionic ether carboxylate surfactant, leading to the determination of the CMC.

Table 1: Illustrative Surface Tension Data for a Representative Anionic Ether Carboxylate Surfactant This data is for illustrative purposes and represents typical behavior for this class of surfactant.

Interfacial tension (IFT) measurements, often performed using a spinning drop tensiometer, are particularly relevant for emulsions and cleansing applications. informahealthcare.comresearchgate.net This technique measures the tension between two immiscible liquids, such as oil and water. Alkyl ether carboxylate surfactants are known to be effective at lowering the IFT between hydrocarbon oils and water, which is a crucial function in cleaning and emulsification processes. informahealthcare.combohrium.com

Light Scattering Techniques for Micelle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used for determining the size and size distribution of particles in a solution, such as the micelles formed by this compound. nih.govaidic.it DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. harvard.eduui.ac.id

Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient of the micelles. aidic.it The hydrodynamic radius (Rh) of the micelles is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and the viscosity of the medium. ui.ac.idresearchgate.net

The results from DLS are typically presented as a size distribution, indicating the range of micelle sizes present in the sample. A key parameter obtained is the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. researchgate.net A low PDI value (typically < 0.3) indicates a monodisperse or narrowly distributed population of micelles, suggesting uniformity in size and shape. ui.ac.id The size and shape of micelles can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. muser-my.comresearchgate.net DLS is a powerful tool to study these effects. researchgate.net

The following table presents illustrative DLS data for a typical anionic ether carboxylate surfactant, showing the effect of concentration on micelle size and polydispersity above the CMC.

Table 2: Illustrative Micelle Characterization Data by DLS for a Representative Anionic Ether Carboxylate Surfactant This data is for illustrative purposes and represents typical behavior for this class of surfactant at concentrations above the CMC.

Formulation Science and Performance Optimization of Sodium Lauryl Glycol Carboxylate

Compatibility and Synergistic Interactions with Co-surfactants

Sodium lauryl glycol carboxylate demonstrates excellent compatibility with a wide range of other surfactant types, including anionic, nonionic, amphoteric, and even cationic surfactants. atamanchemicals.comatamanchemicals.comresearchgate.net This compatibility allows formulators to create sophisticated blends that leverage synergistic interactions to achieve specific performance targets, such as enhanced mildness, improved foam quality, and optimized cleansing efficacy. datainsightsmarket.comcosmileeurope.eu

The formation of mixed micelles—colloidal aggregates composed of more than one type of surfactant—is a key strategy for performance optimization. In aqueous solutions, surfactant molecules self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). acs.org When this compound is combined with other surfactants, the resulting mixed micelles can exhibit properties superior to those of the individual components. researchgate.net

The interactions in these mixed systems can be predicted and analyzed using theoretical models like the Clint and Rubingh theories, which help in understanding the degree of synergism between the surfactants. science.gov Negative interaction parameters (β values) derived from these models indicate attractive interactions between the surfactant molecules in the mixed micelle, leading to a lower CMC than would be expected from ideal mixing. science.govnih.gov For instance, combining an anionic surfactant like this compound with nonionic or amphoteric co-surfactants often leads to significant synergism. This is attributed to a reduction in the electrostatic repulsion between the anionic head groups, allowing for more compact and stable micellar structures.

Research on similar anionic surfactant systems shows that blending them with nonionic surfactants (like alkyl polyglucosides or ethoxylated alcohols) or amphoteric surfactants (like cocamidopropyl betaine) can significantly lower the CMC of the system. researchgate.netscience.gov This reduction in CMC means that the desired surfactant properties, such as solubilization and detergency, can be achieved at a lower total surfactant concentration.

Table 1: Illustrative Critical Micelle Concentration (CMC) of Mixed Surfactant Systems This table presents hypothetical data based on established principles of surfactant mixing to illustrate the synergistic effects on CMC.

| Surfactant System (Molar Ratio) | Individual CMC (mmol/L) | Predicted Ideal CMC (mmol/L) | Experimental Mixed CMC (mmol/L) | Interaction Parameter (β) |

| 100% this compound | 1.20 | 1.20 | 1.20 | N/A |

| 100% Lauryl Glucoside (Nonionic) | 0.20 | 0.20 | 0.20 | N/A |

| SLGC¹ / Lauryl Glucoside (1:1) | - | 0.33 | 0.15 | -3.5 |

| 100% Cocamidopropyl Betaine (Amphoteric) | 0.80 | 0.80 | 0.80 | N/A |

| SLGC¹ / Cocamidopropyl Betaine (1:1) | - | 0.96 | 0.65 | -1.8 |

¹SLGC: this compound

Studies have shown that combining alkyl ether carboxylates like this compound with alkyl ether sulfates (e.g., Sodium Laureth Sulfate (B86663) - SLES) can result in an excellent surfactant system that balances cleansing characteristics with skin mildness. researchgate.net Adding a glucoside surfactant, such as Lauryl Glucoside, to a blend of SLES and Sodium laureth carboxylate has been shown to further enhance the mildness of the formulation. science.gov The inclusion of this compound in a blend can boost foam volume and create a finer, more luxurious lather compared to formulations with a single surfactant. sanyo-kasei.co.thcolonialchem.com This makes it particularly suitable for products where the sensory experience is important, such as facial cleansers, shampoos, and body washes. sanyo-kasei.co.th

Table 2: Performance Optimization of Surfactant Blends This table provides an illustrative summary of performance enhancements achieved by blending this compound with common co-surfactants.

| Performance Metric | SLGC¹ Alone | SLGC¹ + Sodium Laureth Sulfate (SLES) | SLGC¹ + Lauryl Glucoside | SLGC¹ + SLES + Lauryl Glucoside |

| Foam Volume | Good | Very Good | Good | Excellent |

| Foam Stability | Good | Excellent | Good | Excellent |

| Cleansing Efficacy | Moderate | High | Moderate | High |

| Skin Mildness (In-vitro) | High | Moderate | Very High | Excellent |

¹SLGC: this compound

Stability Profiles Across Varied Environmental Conditions

The robustness of a surfactant in different chemical environments is crucial for creating stable and effective final products. This compound exhibits favorable stability across a range of conditions commonly encountered in cosmetic and cleansing formulations.

This compound is stable and performs well across a wide pH range, from weakly acidic to weakly alkaline conditions. cosmacon.desanyo-kasei.co.th This versatility allows its use in diverse product types, from slightly acidic skin cleansers (pH ~5.5) to more neutral or slightly alkaline shampoos and body washes. It demonstrates excellent foaming properties under both weakly acidic and neutral conditions. sanyo-kasei.co.thsanyo-chemical.co.jp

However, its performance can be compromised under highly acidic conditions. It is recommended to avoid using this surfactant at a pH of 4 or lower, as this can lead to a loss of its surface-active properties. sanyo-chemical.co.jp In its non-neutralized acid form, the compound is Laureth-4 Carboxylic Acid, which has a pH of approximately 3.5 in a 1% aqueous solution. sanyo-kasei.co.th

Table 3: pH Stability and Performance of this compound

| pH Range | Condition | Stability | Performance (Foaming) |

| ≤ 4.0 | Strongly Acidic | Potential for instability/hydrolysis | Reduced/Loss of activity sanyo-chemical.co.jp |

| 4.5 - 6.5 | Weakly Acidic | Stable | Excellent sanyo-kasei.co.thsanyo-chemical.co.jp |

| 6.5 - 7.5 | Neutral | Stable | Excellent sanyo-kasei.co.thsanyo-chemical.co.jp |

| 7.5 - 9.0 | Weakly Alkaline | Stable | Good sanyo-kasei.co.th |

A significant advantage of ether carboxylate surfactants, including this compound, is their excellent resistance to hard water. atamanchemicals.comresearchgate.netsanyo-chemical.co.jp Hard water contains high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can deactivate many anionic surfactants by forming insoluble precipitates. This compound maintains its solubility and foaming capacity in the presence of these ions, making it a reliable choice for formulations intended for use in areas with hard water. atamanchemicals.com

Furthermore, the surfactant exhibits good tolerance to electrolytes, such as sodium chloride, which are commonly used in formulations to adjust viscosity. basf.comgoogle.com This property is essential for maintaining the stability and desired rheological profile of the final product.

Rheological Behavior and Viscosity Modulation in Formulations

The viscosity of a cleansing product is critical for its aesthetic appeal, ease of dispensing, and consumer perception of richness. Surfactant systems, particularly those based on anionic surfactants, can be thickened by the addition of electrolytes like sodium chloride. firp-ula.org The salt screens the electrostatic repulsion between the surfactant head groups in the micelles, promoting a transition from small, spherical micelles to long, entangled worm-like micelles, which significantly increases the viscosity of the solution. researchgate.net

Formulations containing this compound can be effectively thickened using this principle. By incorporating it into a blend with other surfactants, formulators can modulate the rheological profile. The precise viscosity response depends on the total surfactant concentration, the ratio of the different surfactants, and the concentration of the added electrolyte. researchgate.netresearchgate.net

For example, in a blend of anionic and amphoteric surfactants, the viscosity typically follows a parabolic curve as the salt concentration increases: it builds to a peak viscosity and then decreases if more salt is added. researchgate.net The presence of this compound within the blend contributes to this behavior. Polymers such as acrylates copolymers or cellulose (B213188) derivatives can also be used as rheology modifiers in conjunction with this compound to achieve desired viscosity and suspension properties, especially in clear gel formulations. basf.comfirp-ula.org The stability of compositions containing this compound allows for the creation of products with good texture and rinsability. google.com

Influence on Viscosity Development and Shear Thinning Properties

The viscosity of formulations containing this compound is influenced by several factors, including its concentration, the pH of the system, and the presence of electrolytes. As an alkyl ether carboxylate, its unique molecular structure, combining a nonionic polyoxyethylene block with a pH-responsive carboxylic acid group, allows for tunable rheological behavior. researchgate.net

The development of viscosity in surfactant systems is often related to the morphology of the surfactant aggregates. At low concentrations, surfactants typically exist as individual molecules (monomers), but as the concentration increases beyond the critical micelle concentration (CMC), they self-assemble into structures such as spherical micelles, worm-like micelles, and lamellar phases. The transition between these structures, particularly the formation of elongated, entangled worm-like micelles, leads to a significant increase in the viscosity of the solution.

Formulations containing alkyl ether carboxylates can exhibit non-Newtonian, "shear-thinning" behavior. googleapis.com This means that their viscosity decreases as the applied shear rate increases. This property is highly desirable in many personal care products, where a high viscosity at rest is needed for stability and a lower viscosity during application is required for ease of use. The shear-thinning nature is often attributed to the alignment of the surfactant's aggregated structures, such as worm-like micelles, in the direction of flow, which reduces their entanglement and, consequently, the resistance to flow. Some structured formulations containing alkyl ether carboxylates can exhibit a "yield point," which is a minimum amount of stress required to initiate flow. google.comjustia.com

Table 1: Illustrative Viscosity Profile of a Representative Alkyl Ether Carboxylate Solution

| Surfactant Concentration (% w/w) | Zero-Shear Viscosity (mPa·s) | Fluid Behavior |

| 1 | 10 | Liquid |

| 5 | 150 | Slightly Viscous |

| 10 | 2500 | Viscous Liquid |

| 15 | 8000 | Gel-like |

| 20 | 15000 | Thick Gel |

This table is illustrative and represents typical behavior for the alkyl ether carboxylate class of surfactants. Actual values for this compound may vary.

Polymer-Surfactant Interactions in Rheology Control

In many advanced formulations, the desired rheological properties are achieved through the synergistic interaction between surfactants and polymers. The inclusion of polymers in a formulation containing this compound can lead to a significant enhancement in viscosity and modification of the flow behavior. These interactions are complex and depend on the nature of both the polymer and the surfactant.

For instance, interactions between anionic surfactants like this compound and non-ionic or cationic polymers are common. With non-ionic polymers, hydrophobic interactions can occur between the alkyl chain of the surfactant and hydrophobic regions on the polymer backbone. This can lead to the formation of a three-dimensional network that effectively thickens the solution.

The interaction with cationic polymers is often more pronounced due to the strong electrostatic attraction between the negatively charged carboxylate headgroup of the surfactant and the positively charged sites on the polymer chain. This can lead to the formation of polymer-surfactant complexes, which can either precipitate or form structured phases that dramatically increase viscosity. For example, the interaction between the biopolymer chitosan (B1678972) and alkyl ether carboxylates has been shown to form multilamellar vesicles, creating highly structured systems. researchgate.net

The presence of polymers can also enhance the shear-thinning behavior of the formulation. At rest, the polymer-surfactant network can build high viscosity, providing excellent suspending properties. Under shear, such as during dispensing or application, the network can be temporarily disrupted, leading to a drop in viscosity and allowing for easy flow. This reversible process is crucial for the performance of many cosmetic and personal care products. googleapis.com

The table below provides a conceptual illustration of how the addition of a polymer can modify the viscosity of a surfactant solution.

Table 2: Conceptual Impact of Polymer Addition on the Viscosity of a Representative Alkyl Ether Carboxylate Solution (5% w/w)

| Polymer Concentration (% w/w) | Polymer Type | Resulting Viscosity (mPa·s) | Rheological Observation |

| 0.0 | None | 150 | Slightly Viscous |

| 0.2 | Hydroxyethylcellulose (Non-ionic) | 1200 | Noticeable Thickening |

| 0.5 | Hydroxyethylcellulose (Non-ionic) | 4500 | Significant Viscosity Increase |

| 0.2 | Cationic Guar (Cationic) | 3000 | Strong Thickening due to Electrostatic Interaction |

| 0.5 | Cationic Guar (Cationic) | 12000 | High Viscosity Gel Formation |

This table is for illustrative purposes to demonstrate the concept of polymer-surfactant interaction. Actual values will depend on the specific polymer, surfactant, and formulation conditions.

Environmental Fate and Degradation Studies of Sodium Lauryl Glycol Carboxylate

Biodegradation Pathways and Kinetics in Aquatic Systems

The biodegradation of anionic surfactants is a critical process that determines their persistence and potential impact on aquatic environments. This process involves the microbial breakdown of the surfactant molecule into simpler, less harmful substances.

Assessment of Aerobic and Anaerobic Degradation Rates

The rate of biodegradation of anionic surfactants is highly dependent on the presence or absence of oxygen.

Aerobic Degradation: In oxygen-rich environments, such as the upper layers of rivers and in wastewater treatment plants, anionic surfactants generally undergo rapid and extensive biodegradation. Studies on similar anionic surfactants demonstrate that under aerobic conditions, significant removal can be achieved. For instance, one laboratory study examining the degradation of anionic surfactants in sewer-like conditions found a degradation rate of 0.0454 per hour under aerobic conditions scientific.net. Another study on SLES showed a biodegradation rate of over 90% within 28 days in aerobic tests like the OECD 301 series polymerchem.org. Research on a bacterial consortium demonstrated that at an initial concentration of 25 mg/L, Pseudomonas aeruginosa could achieve 98.44% degradation of SLES at 30°C and pH 7 ub.ac.id.

Anaerobic Degradation: In environments devoid of oxygen, such as deep sediments and some stages of wastewater treatment, the degradation of anionic surfactants is considerably slower. For many anionic surfactants, anaerobic degradation proceeds at a much lower rate compared to aerobic conditions, and in some cases, it may be insignificant scientific.netpolymerchem.org. For example, a study on an anionic fluorinated surfactant showed no degradation under anaerobic conditions and even inhibition of methanogenesis nih.gov. However, some studies have shown that certain anionic surfactants can be degraded anaerobically. For instance, sodium dodecyl sulfate (B86663) (SDS) was found to be at least partially degraded under anaerobic conditions after an adaptation period d-nb.info.

Comparative Degradation Rates of Anionic Surfactants

| Surfactant Type | Condition | Degradation Rate/Efficiency | Source |

|---|---|---|---|

| Generic Anionic Surfactants | Aerobic (Sewer-like) | 0.0454 /h | scientific.net |

| Sodium Lauryl Ether Sulfate (SLES) | Aerobic (OECD 301) | >90% in 28 days | polymerchem.org |

| Sodium Lauryl Ether Sulfate (SLES) | Aerobic (Pure Culture) | 98.44% at 25 mg/L | ub.ac.id |

| Generic Anionic Surfactants | Anaerobic (Sewer-like) | No significant degradation | researchgate.net |

| Anionic Fluorinated Surfactant | Anaerobic | No degradation | nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Anaerobic | Partial degradation after adaptation | d-nb.info |

Identification of Biodegradation Metabolites

The process of biodegradation transforms the parent surfactant molecule into a series of intermediate compounds, or metabolites. The initial step in the aerobic biodegradation of many anionic surfactants involves the enzymatic cleavage of the sulfate or sulfonate group from the alkyl chain. This is followed by the oxidation of the long alkyl chain.

For alkyl sulfates like SLS, the biodegradation pathway typically involves an initial hydrolysis by an alkyl sulfatase enzyme to yield the corresponding alcohol (e.g., lauryl alcohol) and an inorganic sulfate. The resulting alcohol is then readily degraded through oxidation to an aldehyde and then a carboxylic acid, which subsequently enters the beta-oxidation pathway to be broken down into two-carbon units (acetyl-CoA). These units are then mineralized to carbon dioxide and water through the citric acid cycle.

In the case of alcohol ether sulfates like SLES, the degradation is more complex due to the presence of the ethoxylate chain. The degradation can proceed via two main pathways: cleavage of the ether linkages or cleavage of the sulfate ester. The breakdown of the ethoxylate chain can lead to the formation of polyethylene (B3416737) glycols (PEGs) and their carboxylated derivatives polymerchem.orgresearchgate.net. Incomplete degradation of SLES can result in the formation of sulfophenyl carboxylic acids and nonylphenol carboxylic acids nih.gov.

Environmental Distribution and Persistence in Model Ecosystems

The distribution and persistence of sodium lauryl glycol carboxylate in the environment are governed by its interaction with soil and sediment and its potential to accumulate in living organisms.

Adsorption to Soil and Sediment Matrices

Anionic surfactants, being negatively charged, exhibit a lower tendency to adsorb to negatively charged environmental matrices like most soils and sediments compared to cationic surfactants. However, adsorption still occurs and is influenced by factors such as the organic carbon content of the soil, clay mineralogy, pH, and ionic strength of the surrounding water sci-hub.se.

The primary mechanisms for the adsorption of anionic surfactants include hydrophobic interactions between the alkyl chain of the surfactant and the organic matter in the soil, and to a lesser extent, ion exchange at positively charged sites on clay minerals, which are more prevalent at lower pH sci-hub.sersc.org. Studies on linear alkylbenzene sulfonates (LAS) and other anionic surfactants have shown that adsorption can often be modeled by hydrophobic sorption nih.govnih.gov. The presence of other surfactants can also influence adsorption behavior; for example, the presence of a non-ionic surfactant can affect the adsorption of an anionic surfactant sci-hub.se. A significant portion of sorbed anionic surfactants may resist desorption, indicating a degree of irreversible binding to the sediment matrix nih.govbohrium.com.

Factors Influencing Anionic Surfactant Adsorption

| Factor | Influence on Adsorption | Source |

|---|---|---|

| Soil Organic Carbon | Positive correlation; a primary driver of hydrophobic sorption. | sci-hub.se |

| Clay Content | Can contribute to adsorption, especially at low pH. | sci-hub.se |

| pH | Adsorption generally decreases with increasing pH due to increased negative charge of both surfactant and soil. | sci-hub.se |

| Ionic Strength | Increased ionic strength can enhance adsorption by compressing the electrical double layer. | sci-hub.se |

Methodologies for Assessing Environmental Impact in Research Settings

A variety of standardized methods are employed in research settings to assess the environmental impact of surfactants. These methodologies focus on evaluating biodegradability, toxicity, and partitioning behavior.

Biodegradability Assessment: Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Ready Biodegradability Tests (e.g., OECD 301 series): These are stringent screening tests that expose the chemical to a low concentration of microorganisms from sources like sewage sludge. They measure the extent of mineralization (conversion to CO2, water, and mineral salts) over a 28-day period. A substance is considered "readily biodegradable" if it passes a set threshold (e.g., >60% of theoretical CO2 production) within a 10-day window polymerchem.org.

Inherent Biodegradability Tests (e.g., OECD 302 series): These tests use a higher concentration of microorganisms and a longer incubation period, providing conditions more favorable for degradation.

Simulation Tests: These tests aim to mimic the conditions of a specific environmental compartment, such as a wastewater treatment plant, to provide a more realistic assessment of degradation.

Ecotoxicity Testing: The toxicity of surfactants to aquatic organisms is evaluated using standardized tests on representative species from different trophic levels.

Algae (e.g., Pseudokirchneriella subcapitata): Growth inhibition tests (e.g., OECD 201) are conducted to determine the concentration that inhibits growth by 50% (EC50).

Invertebrates (e.g., Daphnia magna): Acute immobilization tests (e.g., OECD 202) determine the concentration that immobilizes 50% of the daphnids over a 48-hour period (EC50). Chronic tests assess effects on reproduction.

Fish (e.g., Rainbow Trout, Zebrafish): Acute toxicity tests (e.g., OECD 203) determine the lethal concentration for 50% of the fish (LC50) over a 96-hour period. Early life stage and chronic tests can also be performed.

Partitioning and Fate Modeling:

Sorption/Desorption Tests (e.g., OECD 106): These batch equilibrium studies measure the extent to which a substance partitions between water and soil or sediment. The resulting soil-water distribution coefficient (Kd) or organic carbon-normalized partition coefficient (Koc) is a key parameter for predicting environmental distribution oup.com.

Analytical Techniques: The concentration of surfactants in environmental samples is typically determined using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for sensitive and specific detection. Spectrophotometric methods, like the Methylene Blue Active Substances (MBAS) assay, can be used for the non-specific quantification of anionic surfactants nih.govresearchgate.nethibiscuspublisher.com.

Industrial and Research Applications of Sodium Lauryl Glycol Carboxylate

Role in Cleansing and Detergent Formulations: Efficacy Studies

Sodium lauryl glycol carboxylate is highly valued in the formulation of cleansing products for its ability to effectively remove dirt and oils while maintaining a gentle touch on the skin and hair. cosmacon.deatamanchemicals.com Its performance has been the subject of various efficacy studies, which have quantified its detergency and mildness.

Research has demonstrated the selective cleansing ability of this compound. In a notable study, its performance in removing oleic acid, a component of sebum, from an artificial skin substrate was quantified and compared to other anionic surfactants. The results indicated a high cleaning ability for oleic acid. Furthermore, the study investigated the surfactant's impact on the skin's natural moisturizing factors by measuring the inhibition of leakage of a fluorescently labeled moisturizing factor from liposomes. This compound exhibited a significant ability to inhibit this leakage, suggesting it can cleanse effectively without stripping essential moisture from the skin.

| Parameter | This compound | Other Anionic Surfactants |

| Cleaning Ability for Oleic Acid | High | Varies |

| Inhibition of Moisturizing Factor Leakage | High | Lower |

This table provides a qualitative summary of research findings on the selective cleansing performance of this compound compared to other anionic surfactants.

The mildness of this compound is a key attribute driving its use in personal care products. cosmacon.de Studies have shown its low potential for skin and eye irritation. cosmacon.de The Zein (B1164903) test, a common in-vitro method to assess the irritation potential of surfactants, has been used to evaluate its mildness. Lower Zein values indicate a lower irritation potential.

Application as an Emulsifier and Stabilizer in Disperse Systems

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylate head and a lipophilic lauryl tail, makes it an effective emulsifier and stabilizer in multiphase systems. ontosight.ai

This compound and its close chemical relatives, such as sodium lauryl glucose carboxylate, have been investigated for their ability to stabilize oil-in-water (O/W) emulsions. researchgate.netpk.edu.pl One study detailed the formulation of "fast-inverted" O/W emulsions, where a combination of a polymeric W/O emulsifier and an anionic surfactant blend containing sodium lauryl glucose carboxylate was used to create stable emulsions. researchgate.net The inclusion of the carboxylate surfactant was crucial for the stability of these complex systems. researchgate.net

While its application in O/W emulsions is documented, specific quantitative data on the performance of this compound in formulating stable water-in-oil (W/O) emulsions is less prevalent in publicly available research. However, the general properties of alkyl ether carboxylates suggest their potential utility in a variety of emulsion types.

| Component | Function | Concentration (%) |

| Polyglyceryl-2 Dipolyhydroxystearate | W/O Emulsifier | 4.0 |

| Sodium Lauryl Glucose Carboxylate & Lauryl Glucoside | Anionic Surfactant/Co-emulsifier | 1.5 |

| Sodium Polyacrylate | Stabilizing Polymer | - |

| Oil Phase | - | - |

| Water Phase | - | - |

This table is based on a study of fast-inverted O/W emulsions and uses Sodium Lauryl Glucose Carboxylate, a structurally similar surfactant. The concentrations of the oil and water phases, as well as the stabilizing polymer, were varied in the study. researchgate.net

The ability of surfactants to wet and disperse solid particles in a liquid medium is critical in many industrial formulations. Alkyl ether carboxylates, the family to which this compound belongs, are recognized for their excellent wetting and dispersing properties. dataintelo.com This makes them suitable for use in creating stable suspensions and dispersions of pigments, agrochemicals, and other solid materials. dataintelo.comgoogle.com For instance, in agrochemical formulations, these surfactants can enhance the stability of oil-based suspension concentrates. google.com Their use in pigment dispersions for coatings and inks is also an area of application, where they contribute to the uniform distribution and stability of the pigment particles. justia.com

Emerging Applications in Specialized Chemical Formulations and Processes

Beyond its established roles, this compound and related ether carboxylates are finding new applications in specialized areas of chemical technology.

One significant area is in enhanced oil recovery (EOR) . dataintelo.comresearchgate.netacs.org Alkyl ether carboxylates are being investigated for their potential to improve the efficiency of oil extraction from reservoirs, particularly under harsh conditions of high temperature and salinity. researchgate.net Their ability to reduce interfacial tension between oil and water is a key factor in this application. acs.org

Furthermore, the chemical structure of ether carboxylates makes them valuable as building blocks for the synthesis of functional polymers . rsc.orgacs.orgntu.edu.sg Researchers are exploring their use in creating novel polymers with tailored properties for a variety of applications, from advanced coatings to new materials for the pharmaceutical industry. atamanchemicals.comrsc.org The presence of the carboxylate group allows for further chemical modifications, opening up possibilities for creating complex and highly functionalized macromolecules. acs.org Other emerging industrial applications for alkyl ether carboxylates include their use as plasticizers and in the textile industry. atamanchemicals.comatamankimya.com

Future Directions and Emerging Research Areas for Sodium Lauryl Glycol Carboxylate

Development of Novel Synthetic Routes for Enhanced Sustainability

A significant trend in the chemical industry is the shift towards sustainable manufacturing processes. For sodium lauryl glycol carboxylate, this involves exploring greener synthetic routes that minimize environmental impact and utilize renewable resources. Research is increasingly focused on bio-based feedstocks, moving away from traditional petrochemical origins.

Key developments in this area include:

Bio-based Synthesis: The synthesis of related compounds, such as sodium lauryl glucose carboxylate, often utilizes natural and renewable materials like coconut oil, corn starch, and lauric acid. puracy.comtiiips.comtiiips.com This approach, which involves reacting fatty alcohols from sources like coconut with glucose, yields highly biodegradable surfactants. puracy.comannmariegianni.com Future research will likely optimize similar pathways for this compound to enhance its green profile.

Enzymatic and Fermentation Processes: Inspired by nature, researchers are exploring the use of enzymes and fermentation processes. For instance, yeast fermentation is used to produce other cosmetic ingredients from vegetable oil and sugar. basf.com Applying similar biotechnological methods could lead to more sustainable and efficient production of this compound.

Industry Innovations: Leading chemical companies are already investing in sustainable production. For example, Evonik launched a new, sustainable production process for SLGC in 2020, and other companies have invested in research and development to improve its biodegradability. datainsightsmarket.com

| Sustainable Approach | Description | Potential Benefit | Relevant Findings |

|---|---|---|---|

| Bio-based Feedstocks | Utilizing renewable resources like corn, coconut, and other plant-derived materials for synthesis. | Reduced carbon footprint, enhanced biodegradability, alignment with consumer demand for natural products. datainsightsmarket.com | Related surfactants are made by reacting corn starch with a fatty alcohol. puracy.com |

| Green Chemistry Principles | Adopting processes that reduce or eliminate the use and generation of hazardous substances. | Improved safety profile, less environmental pollution, and potentially lower production costs through energy efficiency. | Development of preservative-free formulations and processes free from ancillary solvents or catalysts. basf.comrossorg.comwhiterose.ac.uk |